1,4-dimethyl-1H-pyrazole-5-carboxylic acid
CAS No.: 13745-58-9
Cat. No.: VC21329770
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13745-58-9 |
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Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 2,4-dimethylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) |
Standard InChI Key | FYWSABALQBFSCW-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1)C)C(=O)O |
Canonical SMILES | CC1=C(N(N=C1)C)C(=O)O |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid is essential for researchers working with this compound. These properties inform handling procedures, reactivity predictions, and potential applications.
Physical Properties
The compound exists as a solid at standard conditions, with several distinctive physical characteristics as outlined in Table 2:
Table 2: Physical Properties
Structural Characteristics
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid features a pyrazole ring with specific substitution patterns that contribute to its chemical behavior:
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A five-membered heterocyclic ring containing two adjacent nitrogen atoms (positions 1 and 2)
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Methyl substituents at positions 1 and 4
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A carboxylic acid group at position 5
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Aromatic character due to the π-electron delocalization in the pyrazole ring
The carboxylic acid group provides acidic properties and serves as a functional handle for further chemical modifications, while the methyl groups contribute to the lipophilicity and electronic properties of the molecule .
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid typically involves several approaches, with the most common being:
Cyclization of Hydrazine Derivatives
This method involves the reaction of 1-methylhydrazine with suitable precursors such as β-ketoesters or β-diketones to form the pyrazole ring, followed by methylation at position 4 and oxidation if necessary to obtain the carboxylic acid functionality .
Direct Carboxylation
Another approach involves the direct carboxylation of 1,4-dimethylpyrazole using strong bases (such as n-butyllithium) followed by reaction with carbon dioxide and subsequent acidification .
Oxidation of Corresponding Aldehydes or Alcohols
The carboxylic acid can also be obtained through oxidation of the corresponding aldehyde or alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production
Industrial-scale production typically employs optimized versions of laboratory methods, with considerations for:
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Cost-effectiveness and scalability
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Use of less hazardous reagents when possible
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Continuous flow processes for increased efficiency
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Advanced purification techniques to ensure consistent quality
Chemical Reactivity
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid participates in various chemical reactions, primarily through its carboxylic acid functional group and the aromatic pyrazole ring.
Carboxylic Acid Reactions
The carboxylic acid functional group undergoes typical reactions including:
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Esterification: Formation of esters with alcohols, as evidenced by the known ethyl ester derivative (Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, CAS: 68809-64-3)
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Amidation: Formation of amides with amines
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Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride
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Salt formation: Reaction with bases to form carboxylate salts
Pyrazole Ring Reactions
The pyrazole core can participate in various reactions:
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Electrophilic substitution reactions (though less reactive than benzene)
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Coordination with metals through nitrogen atoms
Applications and Research
Pharmaceutical Applications
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid serves as an important intermediate in pharmaceutical research and development:
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Building block for biologically active compounds
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Precursor for compounds with potential anti-inflammatory properties
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Structural component in enzyme inhibitors
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Intermediate in the synthesis of receptor-targeting molecules
Agricultural Applications
In agrochemical research, the compound and its derivatives have been investigated for:
Material Science
Although less common, applications in material science include:
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Precursor for coordination polymers
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Component in specialized organic electronic materials
Comparative Analysis
Comparison with Similar Pyrazole Derivatives
When compared to structurally related pyrazole compounds, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid shows distinctive characteristics:
Table 4: Comparison with Related Pyrazole Derivatives
Structure-Activity Relationships
Structure-activity relationship studies involving 1,4-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives have revealed several important correlations:
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The carboxylic acid group is often essential for binding to target proteins through hydrogen bonding and ionic interactions
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The methyl substituents influence lipophilicity and membrane permeability
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The positioning of substituents around the pyrazole ring significantly impacts biological activity
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Modifications at the carboxylic acid position (e.g., conversion to esters or amides) can dramatically alter bioactivity profiles and pharmacokinetic properties
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